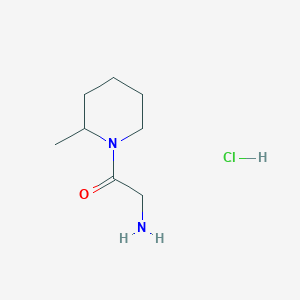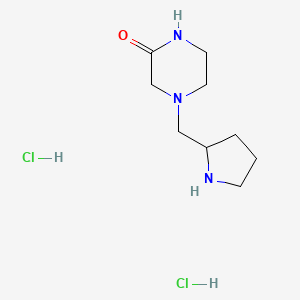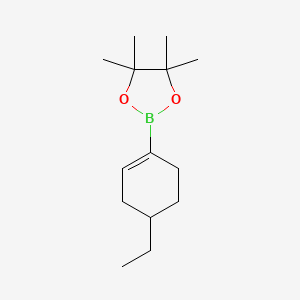![molecular formula C13H13Cl2F3N2O B1441887 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride CAS No. 1211488-35-5](/img/structure/B1441887.png)
{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride
Overview
Description
“{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride” is a chemical compound with the molecular formula C13H11F3N2O.2ClH . It has a molecular weight of 341.16 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 341.16 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Sorption and Environmental Impact of Phenoxy Herbicides
Research focusing on the sorption behavior of phenoxy herbicides, such as 2,4-D and its derivatives, provides insights into how these compounds interact with soil and aquatic environments. Studies show that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, indicating their environmental mobility and potential impact (Werner, Garratt, & Pigott, 2012). Understanding the environmental fate of such compounds is crucial for assessing their ecological risk and developing remediation strategies.
Antimicrobial Triclosan and Environmental Concerns
Investigations into the occurrence, toxicity, and degradation pathways of triclosan, a chlorinated phenoxy compound, highlight the broader concerns associated with the environmental persistence of chemically stable compounds. Triclosan's detection in various environmental compartments and its transformation into more toxic derivatives underscore the importance of studying the environmental behavior and toxicity of synthetic compounds (Bedoux et al., 2012).
Chemical Inhibition of Cytochrome P450 Enzymes
Research on chemical inhibitors of cytochrome P450 enzymes in human liver microsomes sheds light on the metabolic interactions and selectivity of various chemical compounds, including those related to phenoxy groups (Khojasteh et al., 2011). This research is vital for understanding drug-drug interactions and for the development of therapeutic agents with minimized side effects.
Development of Antithrombotic Drugs
The synthesis and application potential of antithrombotic drugs, such as clopidogrel, which involves complex chemical structures and functionalities similar to various synthetic organic compounds, are significant for advancing therapeutic options (Saeed et al., 2017). The synthetic methodologies and pharmacological activities of these drugs are crucial for developing new treatments for cardiovascular diseases.
Safety and Hazards
properties
IUPAC Name |
[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSHACNNMNKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Boc-1-oxo-2,6-diazaspiro[3.5]nonane](/img/structure/B1441805.png)
![2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1441808.png)
![3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441809.png)
![4-[2-(3-Piperidinyl)ethyl]-2-piperazinone dihydrochloride](/img/structure/B1441810.png)



![1-[2-(2-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1441816.png)
![4-[2-(2-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1441817.png)



